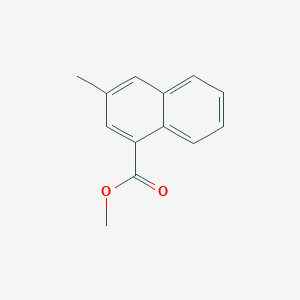

Methyl 3-methyl-1-naphthoate

Description

Methyl 3-methyl-1-naphthoate is a methyl ester derivative of naphthoic acid, characterized by a methyl group at the 3-position of the naphthalene ring and an ester functional group at the 1-position. For instance, describes the synthesis of Methyl 8-hydroxy-2,4-bis(methoxymethoxy)-3-methyl-1-naphthoate (compound 6.176), which shares structural similarities, including a methyl group at position 3 and ester functionality. Such compounds are typically synthesized via palladium-catalyzed coupling or esterification under inert conditions (e.g., THF/H₂O at 60°C with Cs₂CO₃ as a base) .

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

methyl 3-methylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H12O2/c1-9-7-10-5-3-4-6-11(10)12(8-9)13(14)15-2/h3-8H,1-2H3 |

InChI Key |

DUJQGCBPYACLBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of naphthalene with methyl chloroformate, followed by methylation of the resulting intermediate. This method requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1-naphthoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol, 3-methyl-1-naphthol, using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. For example, nitration with nitric acid can introduce a nitro group at the available positions on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: 3-Methyl-1-naphthol.

Substitution: Nitro-naphthoates, sulfonated naphthoates.

Scientific Research Applications

Methyl 3-methyl-1-naphthoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving aromatic substitution reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential anti-inflammatory and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of methyl 3-methyl-1-naphthoate and its derivatives is often attributed to their ability to interact with specific molecular targets. For example, some derivatives inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound may also interact with nuclear receptors, modulating gene expression and cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl 3-hydroxy-2-naphthoate (CAS 883-99-8)

- Molecular Formula : C₁₂H₁₀O₃

- Molecular Weight : 202.21 g/mol

- Key Differences: Substitution: A hydroxyl (-OH) group at position 3 instead of a methyl (-CH₃) group. Applications: Hydroxyl groups often improve bioavailability in pharmaceutical contexts but may reduce thermal stability .

Methyl 5-methoxy-8-aryl-1-naphthoate

- Synthesis : Prepared via Pd(OAc)₂-catalyzed coupling of aryl halides with naphthoate precursors in THF/H₂O under nitrogen .

- Key Differences :

6,8-Bis(benzyloxy)-7-methyl-1,4-epoxynaphthalene-5-carboxylate (Compound 6.173)

- Features : Benzyloxy groups at positions 6 and 8, an epoxide ring, and a methyl group at position 5.

- Key Differences :

Physicochemical Properties

- Boiling Points : Lower than their carboxylic acid counterparts due to reduced hydrogen bonding.

- Solubility : Moderate in organic solvents (e.g., EtOAc, THF) but poor in water. Substituents like hydroxyl or methoxy groups enhance aqueous solubility .

Table 1: Comparative Properties of Naphthoate Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|

| Methyl 3-methyl-1-naphthoate | 3-CH₃, 1-COOCH₃ | ~202 (estimated) | Moderate stability, lipophilic |

| Methyl 3-hydroxy-2-naphthoate | 3-OH, 2-COOCH₃ | 202.21 | Polar, hydrogen-bond donor |

| Methyl 5-methoxy-8-aryl-1-naphthoate | 5-OCH₃, 8-aryl | Variable | Steric hindrance, π-π interactions |

| Compound 6.173 | 6,8-OBn, 7-CH₃, epoxide | ~450 (estimated) | High reactivity (epoxide) |

Toxicological and Environmental Considerations

notes that methylnaphthalenes (e.g., 1- and 2-methylnaphthalene) are studied for systemic effects such as hepatic and respiratory toxicity.

Biological Activity

Methyl 3-methyl-1-naphthoate (MMN) is an aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanism of action, and applications in research and industry.

This compound is a derivative of naphthoic acid, characterized by its methylation at the 3-position. Its chemical structure can be represented as follows:

- Molecular Formula: C12H10O2

- Molecular Weight: 186.21 g/mol

The biological activity of MMN is attributed to its ability to interact with various molecular targets within biological systems. Research indicates that MMN and its derivatives can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . These interactions suggest a potential role in anti-inflammatory and anticancer therapies.

Anti-inflammatory Properties

Studies have demonstrated that MMN exhibits anti-inflammatory effects through the inhibition of COX enzymes, which are critical in the synthesis of prostaglandins involved in inflammation . This property makes it a candidate for further development into therapeutic agents for inflammatory diseases.

Anticancer Activity

MMN has shown promising results in preclinical studies as an anticancer agent. Its derivatives have been evaluated for cytotoxicity against various cancer cell lines, indicating a potential for development into chemotherapeutic agents . The compound's mechanism may involve the induction of apoptosis and modulation of cell cycle progression.

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX enzymes | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme inhibition | Interaction with specific molecular targets |

Case Study: Anticancer Efficacy

A study published in Nature explored the efficacy of MMN derivatives on L-lactate transporters, which are implicated in cancer metabolism. The findings indicated that certain modifications to the MMN structure enhanced its inhibitory effects on these transporters, suggesting a novel approach to targeting cancer metabolism .

Applications in Industry

This compound is not only significant in biological research but also finds applications in various industrial sectors:

Q & A

Q. How should researchers prioritize endpoints when studying this compound’s ecotoxicological impacts?

- Methodological Answer : Follow OECD 201/221 guidelines for algal growth inhibition (72-h EC₅₀) and Daphnia magna immobilization (48-h LC₅₀). For sediment toxicity, use Chironomus riparius larval development assays. Include bioaccumulation potential (log Kow) and read-across data from EPA’s ECOTOX database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.